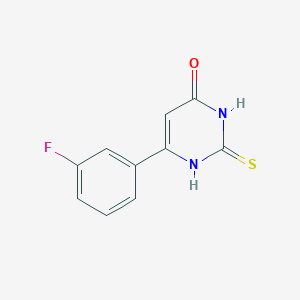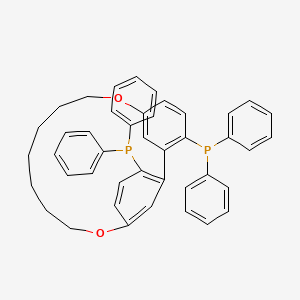
(R)-5,5'-Heptamethylenedioxy-2,2'-bis(diphenylphosphino) biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl is a chiral diphosphine ligand known for its high enantioselectivity and reactivity in various organic reactions. This compound is particularly significant in asymmetric synthesis and catalysis, making it a valuable tool in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic methodologies that ensure high yield and purity. Techniques such as the Wurtz–Fittig, Ullmann, and Suzuki–Miyaura reactions are employed to produce biphenyl derivatives on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into secondary phosphines.
Substitution: Electrophilic substitution reactions are common, similar to those observed in benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, halogenophosphines, and organometallic catalysts. Reaction conditions often involve refluxing in solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various phosphine ligands and biphenyl derivatives, which are used in further synthetic applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl is used as a ligand in transition metal catalysis. It plays a crucial role in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine
The compound’s chiral properties make it valuable in the synthesis of biologically active molecules and pharmaceuticals. It is used in the production of drugs that require high enantioselectivity .
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science applications. Its ability to form stable complexes with metals makes it useful in various catalytic processes .
Mécanisme D'action
The mechanism of action of ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl involves its ability to act as a bidentate ligand, coordinating with metal centers to form stable complexes. These complexes facilitate various catalytic reactions by providing a chiral environment that enhances reaction selectivity and efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral diphosphine ligand known for its high enantioselectivity.
1,2-Bis(diphenylphosphino)ethane: A common symmetrical bidentate ligand used in coordination chemistry.
Uniqueness
®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl is unique due to its heptamethylenedioxy bridge, which provides additional steric and electronic properties that enhance its performance in catalytic applications. This structural feature distinguishes it from other similar compounds and contributes to its high reactivity and selectivity .
Propriétés
Formule moléculaire |
C43H40O2P2 |
|---|---|
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
(19-diphenylphosphanyl-7,15-dioxatricyclo[14.3.1.12,6]henicosa-1(19),2,4,6(21),16(20),17-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C43H40O2P2/c1-2-16-30-44-34-26-28-42(46(36-18-8-4-9-19-36)37-20-10-5-11-21-37)40(32-34)41-33-35(45-31-17-3-1)27-29-43(41)47(38-22-12-6-13-23-38)39-24-14-7-15-25-39/h4-15,18-29,32-33H,1-3,16-17,30-31H2 |
Clé InChI |
BYQRJXIQKRWCLV-UHFFFAOYSA-N |
SMILES canonique |
C1CCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






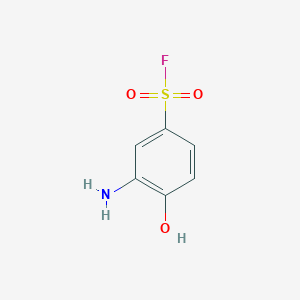
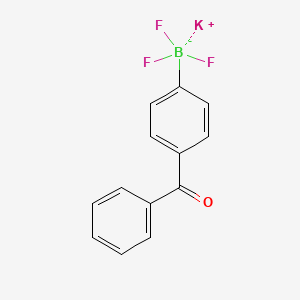
![Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)](/img/structure/B15280206.png)

![4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B15280215.png)
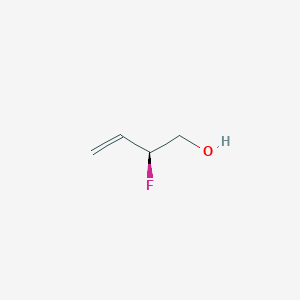

![2-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)-2-(4-methylphenyl)acetaldehyde](/img/structure/B15280258.png)
![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B15280264.png)
